molecular formula C18H19NO4 B11244557 N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11244557
M. Wt: 313.3 g/mol
InChI Key: FRCLWVFPQMIEOY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a benzodioxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the condensation of 4-methoxyaniline with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system, which imparts specific electronic and steric properties that influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H19NO4/c1-12-10-16-17(23-9-3-8-22-16)11-15(12)18(20)19-13-4-6-14(21-2)7-5-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20)

InChI Key

FRCLWVFPQMIEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC=C(C=C3)OC)OCCCO2

Origin of Product

United States

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